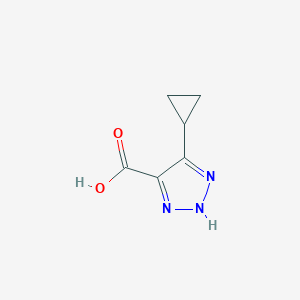
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPTCA, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
CPTCA is characterized by its triazole ring structure and a cyclopropyl substituent. Its molecular formula is with a molecular weight of 153.14 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions and biological interactions.
Synthesis Methods
The synthesis of CPTCA typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction.
- Introduction of the Cyclopropyl Group : This is often done via cyclopropanation reactions.
- Carboxylic Acid Functionalization : This step is crucial for enhancing the compound's biological activity and solubility.
Biological Activities
Research indicates that CPTCA exhibits significant biological activities across various domains:
Antimicrobial Activity
CPTCA has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiparasitic Activity
Particularly noteworthy is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that derivatives of triazole compounds like CPTCA can significantly reduce parasite burden in infected models, showcasing their potential as therapeutic agents in parasitic infections .
Antitumor Activity
Preliminary studies suggest that CPTCA may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
The mechanisms underlying the biological activities of CPTCA involve interactions with specific molecular targets:
- Enzyme Inhibition : CPTCA may inhibit enzymes that are critical for the survival and proliferation of pathogens or cancer cells.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth .
Case Studies
A selection of case studies highlights the efficacy of CPTCA and its derivatives:
Properties
IUPAC Name |
5-cyclopropyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBFEBIYWSPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















